molecular formula C11H14Cl2N4 B4927137 4-amino-2-methyl-5-(1-pyridiniumylmethyl)pyrimidin-1-ium dichloride

4-amino-2-methyl-5-(1-pyridiniumylmethyl)pyrimidin-1-ium dichloride

Cat. No. B4927137
M. Wt: 273.16 g/mol
InChI Key: KZZRFVMBENAZSP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-2-methyl-5-(1-pyridiniumylmethyl)pyrimidin-1-ium dichloride is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is commonly referred to as AMPD and has been extensively studied for its use in various fields, including biochemistry, pharmacology, and biotechnology. In

Scientific Research Applications

AMPD has been extensively studied for its potential use in various fields of scientific research. One of the primary applications of AMPD is in the field of biochemistry, where it is used as a substrate for enzymes involved in the synthesis of nucleotides. Additionally, AMPD has been shown to have potential applications in the field of pharmacology, where it may be used as a drug target for the treatment of various diseases, including cancer and viral infections.

Mechanism of Action

The mechanism of action of AMPD is complex and involves multiple pathways. One of the primary mechanisms of action involves the inhibition of enzymes involved in the synthesis of nucleotides. Additionally, AMPD has been shown to have an effect on the immune system, specifically on the activation of T-cells.
Biochemical and Physiological Effects:
AMPD has been shown to have a variety of biochemical and physiological effects. One of the primary effects is the inhibition of nucleotide synthesis, which can lead to a decrease in cell proliferation. Additionally, AMPD has been shown to have an effect on the immune system, specifically on the activation of T-cells. Finally, AMPD has been shown to have an effect on the central nervous system, specifically on the release of neurotransmitters.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using AMPD in lab experiments is its unique properties, which make it an ideal substrate for enzymes involved in the synthesis of nucleotides. Additionally, AMPD is relatively easy to synthesize and purify, making it an accessible compound for researchers. However, one of the limitations of using AMPD in lab experiments is its potential toxicity, which can lead to cell death and other adverse effects.

Future Directions

There are several future directions for the study of AMPD. One of the primary directions is the development of novel drugs that target AMPD for the treatment of various diseases, including cancer and viral infections. Additionally, the study of AMPD may lead to a better understanding of the immune system and the role of T-cells in disease. Finally, the study of AMPD may lead to the development of new techniques for the synthesis of nucleotides, which could have significant implications for the field of biochemistry.

Synthesis Methods

The synthesis of AMPD involves the reaction of 2-methyl-5-(1-pyridiniumylmethyl)pyrimidin-1-ium chloride with ammonia gas. The reaction is carried out in the presence of a catalyst and under specific conditions of temperature and pressure. The resulting product is then purified using various techniques, including recrystallization and chromatography.

properties

IUPAC Name

2-methyl-5-(pyridin-1-ium-1-ylmethyl)pyrimidin-1-ium-4-amine;dichloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N4.2ClH/c1-9-13-7-10(11(12)14-9)8-15-5-3-2-4-6-15;;/h2-7H,8H2,1H3,(H2,12,13,14);2*1H/q+1;;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZZRFVMBENAZSP-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[NH+]C=C(C(=N1)N)C[N+]2=CC=CC=C2.[Cl-].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-(pyridin-1-ium-1-ylmethyl)pyrimidin-1-ium-4-amine;dichloride

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